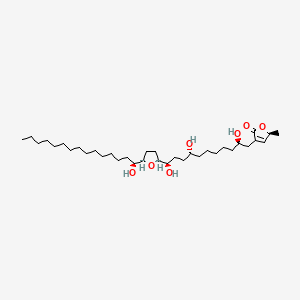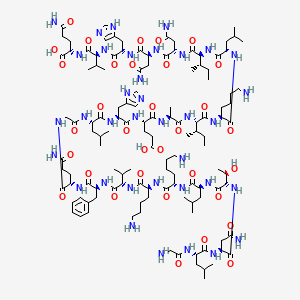
Longicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Longicin is a natural product found in Asimina longifolia with data available.
Applications De Recherche Scientifique
Antimicrobial and Parasiticidal Properties
Longicin, identified in the tick Haemaphysalis longicornis, exhibits remarkable antimicrobial, fungicidal, and parasiticidal properties. Its ability to inhibit the proliferation of Babesia sp. parasites, including Babesia equi and Babesia microti, is particularly noteworthy. Longicin's parasiticidal effect is achieved through direct action on the parasites, significantly reducing parasitemia in infected animals. This indicates its potential in developing chemotherapeutic compounds against tick-borne diseases (Tsuji et al., 2007).
Virucidal Activity
Longicin peptides have demonstrated virucidal activity against Langat virus (LGTV), a tick-borne flavivirus. The peptide longicin P4, in particular, showed significant reduction in viral foci and lower virus yield against LGTV, highlighting its potential as an antiviral agent. However, its effectiveness against non-enveloped viruses like adenovirus was not significant, suggesting its action might be specific to enveloped viruses (Talactac et al., 2016).
Structural Characterization and Cytolytic Activity
A study focusing on the structural characterization of longicin and its synthetic analogs revealed that its antimicrobial activity might be attributed to its beta-sheet and alpha-helix structures. This structural insight suggests that longicin's antimicrobial domain could be a novel target for future therapeutic agents against bacteria (Rahman et al., 2010).
Antitoxoplasmosis Potential
Longicin P4 peptide has been found to be effective against Toxoplasma gondii, a parasite causing toxoplasmosis. It impairs the parasite membranes, leading to the destruction of the parasites, thus suggesting its potential as an antitoxoplasmosis drug (Tanaka et al., 2012).
Role in Vector Tick Immunity
Longicin plays a crucial role in the immune response of vector ticks against Babesia parasites, indicating its significance in the vector's capacity to transmit these pathogens. This understanding could be vital for strategies to control tick-borne diseases (Tsuji & Fujisaki, 2007).
Propriétés
Bioactivité |
Antibacterial, Antiparasitic |
|---|---|
Séquence |
GFGCPLNQGACHNHCRSIGRRGGYCAGIIKQTCTCYRK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[5-(6-Methoxynaphthalen-2-yl)-3-oxidanyl-pyridin-2-yl]carbonylamino]ethanoic acid](/img/structure/B1576079.png)

